4,4'-Diaminodiphenylether-2-sulfonic acid
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Overview
Description
4,4’-Diaminodiphenylether-2-sulfonic acid is an organic compound with the molecular formula C₁₂H₁₂N₂O₄S. It is characterized by the presence of two primary amine groups, an ether linkage, and a sulfonic acid group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diaminodiphenylether-2-sulfonic acid typically involves the reaction of 4,4’-Diaminodiphenylether with sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective sulfonation of the aromatic ring. The process involves:
- Dissolving 4,4’-Diaminodiphenylether in a suitable solvent.
- Adding sulfuric acid slowly while maintaining the temperature below 50°C.
- Stirring the reaction mixture for several hours to complete the sulfonation.
- Neutralizing the reaction mixture with a base, such as sodium hydroxide, to precipitate the product.
- Purifying the product through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of 4,4’-Diaminodiphenylether-2-sulfonic acid is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The industrial process also involves the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diaminodiphenylether-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
4,4’-Diaminodiphenylether-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Diaminodiphenylether-2-sulfonic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites. The presence of the sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The amine groups facilitate the formation of hydrogen bonds and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenyl sulfone: Known for its use in the treatment of leprosy and other bacterial infections.
4,4’-Diaminodiphenylether: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
2,4-Diaminotoluene: Contains a methyl group instead of an ether linkage, leading to different chemical properties.
Uniqueness
4,4’-Diaminodiphenylether-2-sulfonic acid is unique due to the presence of both amine and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various applications.
Properties
Molecular Formula |
C12H12N2O4S |
---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
5-amino-2-(4-aminophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C12H12N2O4S/c13-8-1-4-10(5-2-8)18-11-6-3-9(14)7-12(11)19(15,16)17/h1-7H,13-14H2,(H,15,16,17) |
InChI Key |
QRIVRJBZKGQYKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)N)S(=O)(=O)O |
Origin of Product |
United States |
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